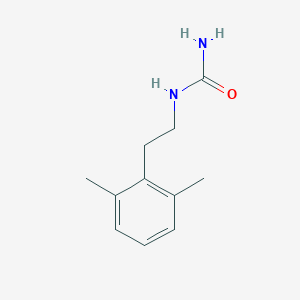

2,6-Dimethylphenethylurea

Beschreibung

2,6-Dimethylphenethylurea is a urea derivative characterized by a phenethyl group (C₆H₅CH₂CH₂–) attached to the urea moiety, with methyl substituents at the 2 and 6 positions of the aromatic ring. Urea derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility .

The methyl groups on the aromatic ring likely enhance steric hindrance and electron-donating effects, influencing solubility, thermal stability, and intermolecular interactions. Quantum chemical studies on related compounds (e.g., 2,6-bis(bromomethyl)pyridine) highlight the role of substituents in modulating electronic properties, which can be extrapolated to understand 2,6-dimethylphenethylurea’s behavior .

Eigenschaften

CAS-Nummer |

17291-84-8 |

|---|---|

Molekularformel |

C11H16N2O |

Molekulargewicht |

192.26 g/mol |

IUPAC-Name |

2-(2,6-dimethylphenyl)ethylurea |

InChI |

InChI=1S/C11H16N2O/c1-8-4-3-5-9(2)10(8)6-7-13-11(12)14/h3-5H,6-7H2,1-2H3,(H3,12,13,14) |

InChI-Schlüssel |

PIMJYOORDYDRBD-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)CCNC(=O)N |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)CCNC(=O)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

The table below compares 2,6-dimethylphenethylurea with structurally analogous urea derivatives, focusing on molecular weight, substituents, and key properties inferred from experimental and computational studies.

Spectroscopic and Electronic Features

- Infrared (IR) Spectroscopy : Methyl and urea groups exhibit distinct vibrational modes. For example, methyl C–H stretches appear near 2850–2960 cm⁻¹, while urea N–H and C=O stretches are observed at ~3300 cm⁻¹ and ~1650 cm⁻¹, respectively. DFT studies on 2,6-bis(bromomethyl)pyridine show that electron-withdrawing substituents shift vibrational frequencies, suggesting that 2,6-dimethyl groups may similarly alter IR profiles .

- UV-vis Spectroscopy : Aromatic substituents influence π→π* transitions. Compounds with methyl groups (e.g., 2,6-dimethylphenylurea) may exhibit blue shifts compared to unsubstituted analogs due to hyperconjugative effects .

Solubility and Reactivity

- Solubility: Alkyl chains (e.g., dibutyl in CAS 86781-21-7) enhance lipophilicity, reducing water solubility.

- Reactivity : Steric hindrance from 2,6-dimethyl groups may slow nucleophilic attacks on the urea moiety compared to less hindered analogs (e.g., 2,4-dimethyl derivatives) .

Research Findings and Implications

- Thermodynamic Stability : DFT studies on 2,6-bis(bromomethyl)pyridine reveal that methyl substituents lower energy gaps (e.g., HOMO-LUMO) by ~0.5 eV compared to unsubstituted analogs, suggesting improved charge transfer capabilities in 2,6-dimethylphenethylurea .

- Crystallinity : Symmetric substitution (e.g., 2,6-dimethylphenyl groups) promotes crystalline packing, as seen in 1,1-dibenzyl-3-(2,6-diethylphenyl)urea, whereas asymmetric analogs (e.g., 2,4-dimethylphenyl) form amorphous solids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.